molecular formula C22H24N2O4 B012144 Cibenzoline succinate CAS No. 100678-32-8

Cibenzoline succinate

Número de catálogo: B012144
Número CAS: 100678-32-8
Peso molecular: 380.4 g/mol
Clave InChI: XFUIOIWYMHEPIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Evolution of Cibenzoline Succinate as a Class I Antiarrhythmic Agent

Cibenzoline, an imidazoline derivative structurally distinct from other antiarrhythmics, emerged as a new therapeutic candidate in the early 1980s. oup.comsvelic.seoup.com It was first approved for the treatment of cardiac arrhythmias in France in 1983 and was also extensively developed and studied in Japan. springermedizin.de Early clinical investigations in the 1980s focused on its efficacy in managing both ventricular and supraventricular arrhythmias. nih.govresearchgate.net

Double-blind, placebo-controlled studies demonstrated its ability to significantly suppress premature ventricular complexes (PVCs) and non-sustained ventricular tachycardia. sigmaaldrich.comnih.gov For instance, one study showed that cibenzoline could reduce PVC frequency by over 75% and totally suppress events of ventricular tachycardia in 9 out of 10 patients. sigmaaldrich.com Its efficacy was found to be comparable to that of quinidine for controlling ventricular arrhythmias, but with a more favorable safety profile and a more convenient twice-daily dosing regimen. nih.govnih.gov

Initially positioned as a broad-spectrum Class I agent, the evolution of cibenzoline's research trajectory shifted significantly. nih.gov This was partly influenced by the broader outcomes of trials like the Cardiac Arrhythmia Suppression Trial (CAST), which raised concerns about the use of Class I agents for non-lethal ventricular arrhythmias. nih.gov Concurrently, researchers began to uncover its unique benefits in specific patient populations, leading to its current status as a specialized agent, most notably for patients with hypertrophic cardiomyopathy (HCM). nih.govahajournals.org

Therapeutic Classification and Distinctive Characteristics of this compound

Cibenzoline is primarily classified as a Class Ia antiarrhythmic agent according to the Vaughan Williams classification, sharing electrocardiographic effects similar to quinidine and disopyramide. svelic.se However, its pharmacological profile is more complex, exhibiting properties of Class Ic, Class III, and Class IV agents as well. oup.comsvelic.senih.gov

The principal mechanism of action is the blockade of fast sodium channels (INa) in cardiac cells, which decreases the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction. researchgate.netpreprints.org Beyond its primary Class I effect, cibenzoline also distinctively modulates other ion channels.

A key distinguishing feature is its effect on potassium currents. Unlike the Class Ib agent mexiletine, which has no significant effect on the delayed rectifier potassium current (IK), cibenzoline has been shown to decrease both the rapid (IKr) and slow (IKs) components of this current. nih.gov This action, characteristic of Class III agents, contributes to a prolongation of the action potential duration. Flecainide (Class Ic), in contrast, primarily affects only the IKr component. nih.gov

Another significant characteristic of cibenzoline is its potent negative inotropic (myocardial contractility-reducing) effect, which is central to its therapeutic action in hypertrophic obstructive cardiomyopathy (HOCM). ahajournals.orgnih.gov Studies have demonstrated that cibenzoline administration leads to a significant decrease in fractional shortening and an increase in the preejection period, both indicators of reduced contractility. ahajournals.orgnih.gov Crucially, cibenzoline possesses very little of the anticholinergic activity associated with another Class Ia agent, disopyramide, making it better tolerated for long-term use, particularly in preventing side effects like dry mouth and urinary retention. nih.govahajournals.orgnih.gov

Current Research Landscape and Future Directions for this compound Studies

The contemporary research landscape for this compound is heavily focused on its application in hypertrophic cardiomyopathy (HCM), both obstructive (HOCM) and non-obstructive (HNCM) forms. springermedizin.dejst.go.jpnih.gov Extensive research, particularly from Japanese investigators, has established its efficacy in reducing the left ventricular outflow tract (LVOT) pressure gradient in HOCM patients. springermedizin.deahajournals.orgnih.gov

A landmark study demonstrated that a single oral dose of cibenzoline could dramatically decrease the left ventricular pressure gradient (LVPG) from an average of 123 mmHg to 39 mmHg. ahajournals.orgnih.gov This effect is attributed to its negative inotropic properties, which suppress left ventricular hyper-contraction. nih.govahajournals.org Long-term studies have confirmed that this benefit is sustained, and is also associated with improvements in diastolic function and even regression of left ventricular hypertrophy. nih.govahajournals.orgnih.gov

Recent studies have expanded this research to include pediatric patients with HOCM associated with RAS/MAPK pathway syndromes, showing that cibenzoline can effectively and safely control LVOT stenosis in this population. cambridge.org Furthermore, long-term cibenzoline therapy in patients with non-obstructive HCM has been shown to preserve systolic function and reduce LV hypertrophy over many years. jst.go.jp

The future of cibenzoline research appears to be heading in two main directions:

Refinement for Specific Indications: The development of CT-G20 , an S-isomer of cibenzoline, specifically for obstructive HCM, highlights a move towards more targeted therapy. nih.govsec.gov CT-G20 is currently in Phase 1 clinical trials, representing a significant step in leveraging the known benefits of cibenzoline while potentially optimizing its properties. nibn.go.jpsec.govspringer.com

Exploring Broader Applications in Structural Heart Disease: Given its established effects on myocardial contractility and remodeling, future studies may continue to explore its utility in other conditions characterized by hypercontractility or diastolic dysfunction, such as in specific cases of tako-tsubo cardiomyopathy. nih.gov

The journey of this compound from a general antiarrhythmic to a specialized agent for cardiomyopathy underscores a paradigm of targeted drug development in cardiovascular medicine. Ongoing and future research will further clarify its role and potentially expand its application for patients with specific forms of structural heart disease.

Propiedades

IUPAC Name

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUIOIWYMHEPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57625-97-5
Record name Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57625-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0047820
Record name Cifenline succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100678-32-8, 85589-37-3
Record name Cibenzoline succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100678-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cifenline succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cifenline succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cifenline succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cibenzoline succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIFENLINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action of Cibenzoline Succinate

Primary Ion Channel Modulation by Cibenzoline Succinate

This compound's primary mechanism of action involves the modulation of ion channels crucial for maintaining normal cardiac rhythm. Its antiarrhythmic effects are predominantly attributed to its ability to block sodium channels and, to a lesser extent, modulate potassium channels.

Sodium Channel Blockade and its Electrophysiological Consequences

As a Class I antiarrhythmic drug, this compound's principal action is the blockade of fast sodium channels in cardiac cells. cvpharmacology.com This blockade is a key factor in its ability to suppress abnormal heart rhythms. patsnap.com The interaction with sodium channels leads to several significant electrophysiological changes.

By blocking sodium channels, this compound reduces the influx of sodium ions into cardiac cells during the initial phase of the action potential. patsnap.com This action decreases the excitability of the cardiac cells, making them less prone to generating abnormal electrical impulses that can lead to arrhythmias. patsnap.com The stabilization of the cardiac membrane is a direct consequence of this reduced excitability. patsnap.com

The influx of sodium ions is critical for the rapid propagation of electrical impulses throughout the heart. By inhibiting these channels, this compound slows down the conduction velocity in non-nodal cardiac tissues such as the atria, ventricles, and the His-Purkinje system. cvpharmacology.com This effect is reflected in the prolongation of the HV interval, which represents the conduction time from the His bundle to the ventricular myocardium, and a widening of the QRS complex on an electrocardiogram. nih.govoup.comjacc.org

The rapid upstroke of the cardiac action potential, known as Phase 0, is primarily driven by the fast influx of sodium ions. cvpharmacology.com this compound's blockade of sodium channels directly affects this phase, leading to a decrease in the rate and magnitude of depolarization. cvpharmacology.compatsnap.com This alteration in Phase 0 is a fundamental aspect of its antiarrhythmic action.

Electrophysiological ParameterEffect of this compoundSource(s)
Cardiac Cell ExcitabilityReduced patsnap.com
Conduction VelocitySlowed cvpharmacology.com
HV IntervalProlonged nih.govoup.com
QRS DurationWidened nih.govjacc.org
Phase 0 DepolarizationDecreased rate and magnitude cvpharmacology.compatsnap.com
Slowing of Conduction Velocity

Potassium Channel Modulation by this compound

Research has demonstrated that this compound inhibits ATP-sensitive potassium (KATP) channels in both cardiac and pancreatic cells. oup.comsigmaaldrich.com This inhibition is achieved by directly interacting with the pore-forming Kir6.2 subunit of the channel. medchemexpress.compnas.org Studies have shown that cibenzoline can be radiolabeled and binds to Kir6.2. pnas.org The half-maximal inhibitory concentration (IC50) for this action has been reported to be approximately 22.2 µM. medchemexpress.commedchemexpress.com In cardiac cells, the inhibition of KATP channels can modulate the cell's response to metabolic stress. oup.com In pancreatic beta-cells, this channel inhibition can lead to membrane depolarization and subsequent insulin secretion. nih.govcapes.gov.br

Ion ChannelSubunitTissueEffect of this compoundIC50Source(s)
ATP-Sensitive Potassium (KATP) ChannelKir6.2Cardiac CellsInhibition~22.2 µM oup.comsigmaaldrich.commedchemexpress.commedchemexpress.com
ATP-Sensitive Potassium (KATP) ChannelKir6.2Pancreatic CellsInhibition~22.2 µM medchemexpress.commedchemexpress.comnih.govcapes.gov.br

Chemical Compounds Mentioned

Inhibition of Delayed Rectifier Potassium Currents (IKr)

A key component of cibenzoline's Class III activity is its ability to inhibit the delayed rectifier potassium current (IKr). sigmaaldrich.com This current, carried by the hERG (human ether-à-go-go-related gene) potassium channel, is crucial for the repolarization phase of the cardiac action potential. oup.com Research demonstrates that cibenzoline directly inhibits IKr in sino-atrial node cells. sigmaaldrich.comchemicalbook.com

Detailed studies have quantified this inhibitory effect. In rat sino-atrial nodal cells, cibenzoline was found to inhibit both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current with specific half-maximal inhibitory concentrations (IC50). medchemexpress.com

CurrentIC50 ValueCell Type
IKr 8.8 µMRat sino-atrial nodal cells
IKs 12.3 µMRat sino-atrial nodal cells
Data sourced from MedchemExpress, citing studies on rat sino-atrial nodal cells. medchemexpress.com
Prolongation of Repolarization Phase and Refractory Period

A direct consequence of inhibiting sodium influx and potassium efflux is the prolongation of the cardiac action potential duration (APD). patsnap.comsgul.ac.uk By blocking IKr, cibenzoline delays phase 3 repolarization, the period when the cell returns to its resting membrane potential. thoracickey.com This action effectively lengthens the time before a cardiac cell can be excited again, a period known as the effective refractory period (ERP). patsnap.comthoracickey.com

Human electrophysiology studies confirm these effects. Intravenous administration of cibenzoline resulted in a dose-dependent prolongation of the QT interval, which is an electrocardiographic measure of ventricular repolarization. nih.gov At higher doses, the drug was also observed to significantly lengthen the atrial and ventricular effective refractory periods. nih.gov This extension of the refractory period helps to prevent re-entrant arrhythmias by making the cardiac tissue less susceptible to premature or ectopic stimuli. patsnap.comoup.com

Calcium Channel Modulatory Activity of this compound

Voltage-clamp experiments on isolated guinea-pig cardiac myocytes have demonstrated a direct, concentration-dependent inhibition of the Ca2+ inward current. nih.gov This study identified an IC50 of 14 µM for this inhibitory action. The block was also found to be dependent on both stimulation frequency and membrane potential, indicating a use-dependent mechanism where the drug has a greater effect on channels that are more active. nih.gov This calcium channel blocking property can help to reduce the force of contraction of the heart (a negative inotropic effect). wikipedia.orgresearchgate.net

Secondary Pharmacological Actions and their Contributions to Antiarrhythmic Effects

Beyond its primary ion channel blocking activities, cibenzoline possesses secondary properties that contribute to its therapeutic profile.

Anticholinergic Properties of this compound

Cibenzoline is known to exhibit mild anticholinergic (vagolytic) activity. patsnap.comsigmaaldrich.comchemicalbook.com This property can influence cardiac electrophysiology, primarily by opposing the heart-rate-slowing effects of the vagus nerve on the sinoatrial and atrioventricular nodes. However, its anticholinergic effects are considered to be low or little, particularly when compared to other Class Ia antiarrhythmics like disopyramide, which has more pronounced parasympathetic side effects. medchemexpress.comnih.govchemsrc.com This allows cibenzoline to be used more readily in long-term treatment scenarios where strong anticholinergic effects might be limiting. nih.gov

Influence on Myocardial Calcium Dynamics

The calcium channel blocking activity of cibenzoline directly influences intracellular calcium dynamics. nih.gov By inhibiting the inward Ca2+ current, cibenzoline can reduce the amount of calcium available for excitation-contraction coupling, leading to a reduction in the contractile force of isolated papillary muscles. nih.gov Furthermore, it has been suggested that a decrease in intracellular Ca2+ concentration, potentially through the activation of the Na+/Ca2+ exchanger, is related to the drug's ability to improve diastolic dysfunction in certain cardiomyopathies. nih.gov

Comparative Analysis of this compound's Multi-Channel Effects with Other Antiarrhythmic Agents

Cibenzoline's unique profile as a multi-channel blocker distinguishes it from more selective antiarrhythmic agents. It is primarily classified as a Class Ia agent due to its potent sodium channel blockade, but it also possesses clinically relevant Class III (potassium channel blockade) and Class IV (calcium channel blockade) properties. svelic.seresearchgate.net

The following table provides a comparative analysis of cibenzoline's effects against representative drugs from different antiarrhythmic classes.

DrugVaughan-Williams ClassPrimary Mechanism(s)Key Electrophysiological Effects
Cibenzoline Ia, with III and IV activity Na+ channel blockade (use-dependent), IKr/IKs K+ channel blockade, L-type Ca2+ channel blockade. researchgate.netsigmaaldrich.comnih.govSlows conduction velocity, prolongs APD and ERP. patsnap.com
Quinidine Ia Na+ channel blockade, IKr blockade. svelic.seSlows conduction velocity, prolongs APD and ERP, notable anticholinergic effects.
Dofetilide III Selective and potent IKr K+ channel blockade. medchemexpress.comMarkedly prolongs APD and ERP with no effect on conduction velocity. sgul.ac.uk
Verapamil IV Selective L-type Ca2+ channel blockade. wikipedia.orgSlows SA and AV nodal conduction, reduces myocardial contractility. wikipedia.org

Unlike a pure Class III agent such as dofetilide, which solely targets IKr to prolong repolarization, cibenzoline combines this action with the conduction-slowing effects of sodium channel blockade. sgul.ac.uk Compared to a traditional Class Ia agent like quinidine, cibenzoline has significantly less anticholinergic activity. svelic.senih.gov Its calcium channel blocking action, though weaker than that of a dedicated Class IV agent like verapamil, adds a negative inotropic dimension to its profile that is not prominent in all Class I or III drugs. nih.govwikipedia.org This combination of actions makes cibenzoline a versatile agent for managing certain cardiac arrhythmias. patsnap.com

Electrophysiological Research on Cibenzoline Succinate

In Vitro Electrophysiological Studies of Cibenzoline Succinate

In vitro electrophysiological studies have been crucial in elucidating the mechanisms of action of this compound at the cellular and tissue level. These investigations have primarily focused on its effects on ion channels and cardiac action potentials.

Patch-clamp electrophysiology is a fundamental technique used to investigate the interaction of drugs with specific ion channels in the cell membrane. plymsea.ac.ukwordpress.com Studies utilizing this technique and related voltage-clamp methods have revealed that this compound exerts its antiarrhythmic effects through modulation of several key ion channels.

Cibenzoline is recognized for its potent inhibitory effects on cardiac sodium channels, a characteristic of Class I antiarrhythmic agents. rad-ar.or.jp Voltage clamp analysis on frog atrial muscle demonstrated that cibenzoline significantly decreases the amplitude of the rapid inward sodium current (INa). nih.gov This inhibition is accompanied by a reduction in the kinetics of both activation and inactivation of the sodium channel. nih.gov

Further research has identified that this compound also acts as an inhibitor of the ATP-sensitive potassium (KATP) channel by affecting the pore-forming Kir6.2 subunit, with a reported half-maximal inhibitory concentration (IC50) of 22.2 µM. medchemexpress.com Additionally, studies have shown that cibenzoline can reduce the slow inward current carried by calcium and sodium ions (ICa and INa(slow)), though the calcium component of this current was less affected. nih.gov This multi-channel blocking capability suggests a complex electrophysiological profile. nih.gov

The duration of the cardiac action potential, particularly the time to 90% repolarization (APD90), is a critical parameter in assessing antiarrhythmic drug effects. In studies on isolated canine ventricular muscle, cibenzoline at concentrations of 3 x 10-6 M and higher was found to significantly lengthen the action potential duration in a concentration-dependent manner. nih.gov Similarly, in rabbit ventricular muscle, cibenzoline produced a dose-related, significant prolongation of the APD. nih.gov

Interestingly, cibenzoline has also demonstrated protective effects in pathological conditions. In one study, a concentration of 2.63 µM of cibenzoline completely prevented the shortening of APD90 that is typically induced by hypoxia in rabbit cardiac tissue. nih.gov

Detailed investigations using various rabbit cardiac preparations have provided a comprehensive view of cibenzoline's effects across different heart tissues. nih.gov

Nodal and Atrial Tissues: In the sinoatrial node, cibenzoline was observed to cause bradycardia by prolonging the duration of the sinus node action potential and depressing the maximum rate of depolarization (MRD). nih.gov In atrial muscle, it reduced both the MRD and conduction velocity, while prolonging the action potential duration to a lesser degree than in ventricular tissue. nih.gov

Ventricular and Purkinje Tissues: In ventricular muscle, the most pronounced effect was a significant, dose-related prolongation of the action potential duration. nih.gov The effect on MRD in papillary muscle was about half as strong as that observed in atrial muscle. nih.gov In terminal Purkinje fibers, while the MRD and conduction velocity were reduced, the APD50 and APD90 remained unaltered. nih.gov However, cibenzoline abolished the "notch" phase (transient outward current), which resulted in a lengthening of the APD20. nih.gov

The table below summarizes the primary effects of cibenzoline on different rabbit cardiac cell potentials.

Tissue TypeEffect on Action Potential Duration (APD)Effect on Maximum Rate of Depolarization (MRD)Other Notable Effects
Sinus Node ProlongedDepressedProduced bradycardia nih.gov
Atrial Muscle Prolonged (less than ventricular)ReducedReduced conduction velocity nih.gov
Ventricular Muscle Significantly prolonged (dose-related)Reduced (less than atrial)---
Purkinje Fibers APD90 unaltered, APD20 lengthenedReducedAbolished "notch" (transient outward current) nih.gov

Studies on canine ventricular muscle have further defined the Class I antiarrhythmic properties of cibenzoline. At concentrations of 3 µM or higher, cibenzoline inhibits the maximum rate of rise of the action potential (Vmax) and significantly lengthens its duration. nih.govnii.ac.jp This action is concentration-dependent and is accompanied by a prolongation of the effective refractory period. nih.gov

A key characteristic observed in canine ventricular muscle is a "use-dependent block," where the inhibitory effect on the maximum rate of depolarization becomes more pronounced as the stimulation frequency increases. nih.gov Research on canine hearts with myocardial infarction revealed that cibenzoline dose-dependently increases the activation delay in the infarcted zone, an effect that was particularly prominent at shorter coupling intervals. semanticscholar.org In the innervated dog heart, cibenzoline was shown to prolong conduction times in the ventricular contractile tissue and the His-Purkinje system. nih.gov

Effects on Rabbit Nodal, Atrial, Ventricular, and Purkinje Cell Potentials

In Vivo Electrophysiological Investigations of this compound

In vivo studies in human subjects confirm and extend the findings from in vitro experiments, providing clinical data on how this compound affects the heart's electrical activity as a whole.

The electrocardiogram (ECG) provides a non-invasive measurement of the heart's electrical cycle. Clinical electrophysiology studies have documented the effects of cibenzoline on key ECG intervals.

In a study involving patients with refractory ventricular tachycardia, chronic oral cibenzoline therapy led to significant changes in several ECG parameters. nih.gov The therapy prolonged the mean PR interval, which reflects conduction time from the atria to the ventricles. nih.gov It also widened the QRS duration, indicating slower electrical conduction within the ventricles. nih.gov Furthermore, the corrected QT interval (QTc), which represents the duration of ventricular depolarization and repolarization, was also significantly prolonged. nih.gov Another study noted that cibenzoline significantly prolonged the ventricular effective and functional refractory periods. jacc.org

The table below presents the mean changes in electrocardiographic parameters observed in a clinical study following cibenzoline therapy. nih.gov

ECG ParameterControl State (Mean ± SD)Post-Cibenzoline (Mean ± SD)Significance (p-value)
PR interval 179 ± 29 ms201 ± 36 ms< 0.001
QRS duration 107 ± 21 ms130 ± 25 ms< 0.001
QTc interval 422 ± 25 ms460 ± 42 ms< 0.001

Ventricular Effective and Functional Refractory Periods Prolongation

This compound has been shown to prolong the ventricular effective refractory period (ERP), a key factor in its antiarrhythmic effect. researchgate.netnih.gov The ERP is the time during which a new action potential cannot be initiated, and its prolongation can help to terminate and prevent re-entrant arrhythmias. wikipedia.org

In a study involving patients with organic heart disease and supraventricular arrhythmias (control group) and patients with drug-refractory sustained ventricular tachycardia (VT group), intravenous administration of cibenzoline (1.5 mg/kg) significantly increased the ERP of the right ventricle in both groups. nih.gov Another study in patients with various arrhythmias demonstrated a dose-proportional increase in the ventricular effective refractory period of up to 9%. researchgate.net

Research in animal models has further elucidated this effect. In a study on dogs, cibenzoline administered in incremental doses resulted in a significant increase in the ventricular refractory period. nih.gov Specifically, a mean dose of 2.6 +/- 0.8 mg/kg, which was effective in preventing ventricular tachycardia induction, increased the ventricular ERP for the first extra stimulus by 35 +/- 9 percent. nih.gov

The table below summarizes the effect of cibenzoline on the ventricular effective refractory period from a study in humans. nih.gov

Effect of Intravenous Cibenzoline on Ventricular Effective Refractory Period in Humans

Parameter Baseline After Cibenzoline % Change
Ventricular Effective Refractory Period (ms) 225 ± 21 235 ± 23 +4.4%

Data from a study with a dose of 2.6 mg/kg. nih.gov

Impact on Atrial and Atrioventricular (AV) Node Electrophysiological Properties

This compound also exerts significant effects on the electrophysiological properties of the atria and the atrioventricular (AV) node. In conscious dogs, cibenzoline has been shown to increase the atrial effective refractory period (AERP) from the first dose onward. nih.gov In humans with paroxysmal atrial fibrillation (AF), intravenous cibenzoline increased the intraatrial conduction time. nih.gov It also prolongs the refractory period of the atrial myocardium, which is effective in suppressing supraventricular arrhythmias like AF. preprints.org

Regarding the AV node, studies in intact animals have shown that intravenous cibenzoline increases atrioventricular nodal conduction time. researchgate.netresearchgate.net In human studies, higher doses of cibenzoline led to a prolongation of the atrioventricular nodal conduction time, as measured by the AH interval. nih.gov Specifically, a dose of 2.6 mg/kg resulted in a 17 msec increase in the AH interval. nih.gov

The following table details the effects of intravenous cibenzoline on various atrial and AV nodal electrophysiological parameters in humans. nih.gov

Electrophysiological Effects of Intravenous Cibenzoline on Atrial and AV Nodal Properties in Humans

Parameter Baseline (ms) After Cibenzoline (2.6 mg/kg) (ms) Change (ms)
Intraatrial Conduction (PA Interval) 38 ± 8 46 ± 10 +8
Atrioventricular Nodal Conduction (AH Interval) 85 ± 19 102 ± 25 +17
Atrial Effective Refractory Period 230 ± 30 250 ± 35 +20

Adapted from a study by Chouty et al. (1986). nih.gov

Studies on Ventricular Tachycardia Induction and Suppression in Animal Models

Animal models have been instrumental in evaluating the efficacy of this compound in the context of ventricular tachycardia (VT). patsnap.com In a study using a canine model with chronic isolated right ventricular infarction, intravenous cibenzoline was effective in preventing the induction of sustained VT in two out of seven dogs. nih.gov Notably, it was significantly more effective than procainamide or propafenone in terminating an already established induced sustained VT in four out of six dogs. nih.gov However, in the same study, cibenzoline converted nonsustained VT to sustained VT in four out of seven dogs. nih.gov

Another study in dogs pre-treated with digoxin to induce arrhythmias found that a mean dose of 2.6 +/- 0.8 mg/kg of cibenzoline prevented the induction of ventricular tachycardia. nih.gov This protective effect was associated with a significant prolongation of the PR interval and QRS duration, as well as an increased ventricular refractory period. nih.gov

In a canine model of infarcted myocardium, cibenzoline demonstrated a coupling interval-related depression of delayed activation, which is a potential mechanism for its antiarrhythmic effects. semanticscholar.org The drug dose-dependently increased the activation delay in the infarcted zone, with more pronounced effects at shorter coupling intervals. semanticscholar.org

The table below provides a summary of findings from a comparative study of antiarrhythmic drugs in a canine model of ventricular tachycardia. nih.gov

Efficacy of Intravenous Antiarrhythmic Drugs Against Inducible Sustained Ventricular Tachycardia in Conscious Dogs with Right Ventricular Infarction

Drug Prevention of VT Induction Termination of Established VT
Cibenzoline 2 out of 7 dogs 4 out of 6 dogs
Propafenone 1 out of 6 dogs Ineffective
Procainamide Similar to propafenone Ineffective

Data from a study by Garan et al. (1987). nih.gov

Electrophysiological Predictivity and Correlation with Clinical Outcomes

The electrophysiological effects of cibenzoline have been studied to predict its clinical efficacy. In patients with drug-refractory sustained ventricular tachycardia, a more pronounced increase in the QTc duration after intravenous cibenzoline was observed in responders compared to a control group. nih.gov This suggests that the degree of QTc prolongation may be an indicator of the drug's effectiveness in certain patient populations. nih.gov

In a study on patients with ventricular tachyarrhythmias, cibenzoline prevented the induction of ventricular tachycardia in 16 out of 33 patients during electrophysiologic testing. researchgate.net This acute response to intravenous cibenzoline was used to guide chronic oral therapy. researchgate.net

Furthermore, in patients with paroxysmal atrial fibrillation, the prevention of stimulation-induced AF by intravenous cibenzoline was found to be a predictor of successful long-term treatment with oral cibenzoline. nih.gov

The correlation between plasma concentration and electrophysiological effects has also been investigated. Prolongation of the QRS duration showed the best correlation with plasma cibenzoline levels. nih.gov Generally, a trough plasma concentration greater than 300 μg/L was associated with antiarrhythmic activity. researchgate.net

Pharmacokinetic Research of Cibenzoline Succinate

Absorption and Distribution Studies of Cibenzoline Succinate

The absorption of cibenzoline after oral administration is nearly complete, with a bioavailability of approximately 90%. svelic.se Peak plasma concentrations are typically reached within 1 to 3 hours after administration. researchgate.net

Apparent Volume of Distribution

Cibenzoline exhibits a large apparent volume of distribution, ranging from 4.1 to 7.3 L/kg. researchgate.net In patients with varying degrees of renal impairment, the apparent volume of distribution was found to be 276 L, which is similar to that observed in healthy individuals. nih.gov This large volume of distribution suggests extensive tissue uptake of the drug.

Protein Binding Characteristics

Cibenzoline is moderately bound to plasma proteins, with a binding rate of approximately 50-60%. preprints.orgsvelic.seresearchgate.netpreprints.org This level of protein binding indicates that a significant fraction of the drug is available in its unbound, pharmacologically active form to distribute into tissues and exert its effects.

Solubility Profile and its Influence on Bioavailability in Pharmacokinetic Models

The aqueous solubility of cibenzoline is reported to be 5 mg/mL. drugcentral.org The succinate salt form of cibenzoline is utilized to enhance its solubility, which in turn is expected to improve its bioavailability and absorption characteristics. google.com The high bioavailability (around 90%) observed for cibenzoline suggests that its solubility is not a limiting factor for its absorption from the gastrointestinal tract. svelic.se

Metabolism of this compound

Cibenzoline is metabolized in the liver, primarily through the cytochrome P450 enzyme system. researchgate.netresearchgate.netsmolecule.com The main metabolites identified are p-hydroxycibenzoline and 4,5-dehydrocibenzoline. researchgate.netresearchgate.net

Role of Cytochrome P450 Enzymes (CYP2D6 and CYP3A4) in Metabolism

The metabolism of cibenzoline is significantly influenced by the activity of two key cytochrome P450 isoenzymes: CYP2D6 and CYP3A4. researchgate.netresearchgate.netsmolecule.comkegg.jpkegg.jp Research has shown that CYP2D6 is responsible for the formation of the p-hydroxycibenzoline metabolite, while CYP3A4 catalyzes the formation of 4,5-dehydrocibenzoline. researchgate.netresearchgate.net The involvement of these enzymes highlights the potential for drug-drug interactions with other medications that are also metabolized by or inhibit/induce these enzymes. preprints.orgpatsnap.com

Stereoselective Metabolism of this compound

Cibenzoline is a racemic mixture of two enantiomers, R(+)-cibenzoline and S(-)-cibenzoline, and its metabolism is stereoselective. researchgate.netnih.gov The formation of the p-hydroxycibenzoline metabolite (M1) from R(+)-cibenzoline has a significantly higher intrinsic clearance (23-fold greater) than from S(-)-cibenzoline in human liver microsomes. researchgate.netresearchgate.net This indicates that CYP2D6 preferentially metabolizes the R(+) enantiomer. researchgate.net Conversely, the formation of other metabolites, including 4,5-dehydrocibenzoline (M2), shows a less pronounced enantiomeric difference. researchgate.netresearchgate.net The stereoselective nature of its metabolism contributes to different pharmacokinetic profiles for each enantiomer. smolecule.com

Metabolite Identification and Quantification in Biological Matrices

Following oral administration, cibenzoline is subject to metabolic processes primarily in the liver. Studies involving radiolabeled [¹⁴C]-cibenzoline have been instrumental in identifying its metabolites in various biological samples. researchgate.netosti.gov

In human and rat hepatic microsomes, four principal metabolites have been identified: p-hydroxycibenzoline (M1), 4,5-dehydrocibenzoline (M2), and two other unidentified metabolites, M3 and M4. researchgate.net The formation of these metabolites is stereoselective. The creation of p-hydroxycibenzoline is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, while the formation of 4,5-dehydrocibenzoline is mainly mediated by CYP3A4. researchgate.net

Studies in healthy male subjects who received a single oral dose of [¹⁴C]-cibenzoline showed that after six days, approximately 86% of the dose was recovered in the urine and 14% in the feces. researchgate.net In urine, the most abundant compound was unchanged cibenzoline. researchgate.net Minor metabolites identified in urine included free and conjugated forms of p-hydroxycibenzoline and 4,5-dehydrocibenzoline, as well as p-hydroxybenzophenone. researchgate.net The only unconjugated metabolite detected in plasma was 4,5-dehydrocibenzoline. osti.gov

Advanced analytical techniques such as high-resolution accurate-mass spectrometry (MS) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are crucial for the sensitive detection, characterization, and quantification of these metabolites in complex biological matrices like plasma and urine. thermofisher.comsygnaturediscovery.com

Excretion and Elimination of this compound

The elimination of cibenzoline from the body occurs through both renal and non-renal pathways.

Renal Excretion of Unchanged this compound

A significant portion of an administered dose of cibenzoline is excreted unchanged in the urine. researchgate.netsvelic.se Studies have shown that between 30% and 65% of an oral dose is eliminated via this pathway. researchgate.netresearchgate.net Following a single oral dose of [¹⁴C]-cibenzoline, unchanged cibenzoline was the predominant compound found in urine, accounting for 55.7% of the administered dose within the first 72 hours. osti.gov The renal clearance of cibenzoline has been observed to exceed the glomerular filtration rate, which suggests that active tubular secretion is involved in its renal excretion. doi.orgscispace.com

Total Clearance and Renal Clearance Rates

The total body clearance of cibenzoline, which represents the volume of plasma cleared of the drug per unit of time, has been reported to range from 30 to 50 L/h. researchgate.netresearchgate.net In a study with healthy subjects, the total clearance after intravenous administration was approximately 826 ml/min. nih.gov

Renal clearance, the portion of total clearance attributable to the kidneys, ranges from 17 to 30 L/h. researchgate.netresearchgate.net In healthy individuals, renal clearance values of approximately 499 ml/min after intravenous administration and 439 ml/min after oral administration have been observed. nih.gov

Impact of Renal Impairment on this compound Disposition

The pharmacokinetics of cibenzoline are significantly altered in individuals with impaired renal function. svelic.senih.govpreprints.org Since a substantial fraction of the drug is eliminated by the kidneys, reduced renal function leads to its accumulation in the body. svelic.sejst.go.jp

In patients with renal impairment, the elimination half-life of cibenzoline is markedly prolonged. researchgate.netnih.gov While the half-life in individuals with normal renal function is approximately 7.5 to 8 hours, it can increase to over 20 hours in those with renal impairment. researchgate.netsvelic.se In one study of patients with varying degrees of renal impairment, the elimination half-life ranged from 7.4 to 23.6 hours. nih.gov In cases of severe renal dysfunction (creatinine clearance of 10-16 mL/min) and toxic plasma concentrations, the elimination half-life has been observed to be extremely prolonged, reaching 69, 116, and 198 hours in three reported cases. nih.gov

Pharmacokinetic Parameters of Cibenzoline in Relation to Renal Function

Pharmacokinetic Parameters in Aged Patients with Varying Creatinine Clearance (Ccr)

Prolonged Elimination Half-Life in Renal Impairment

Role of Hemodialysis and Hemoperfusion in this compound Clearance

The primary route of elimination for cibenzoline is through the kidneys. preprints.orgnih.gov In individuals with impaired renal function or in cases of acute overdose, the body's ability to clear the drug is significantly compromised, leading to a prolonged elimination half-life and increased risk of toxicity. nih.govresearchgate.net This has led researchers to investigate extracorporeal methods, such as hemodialysis and hemoperfusion, as potential means to enhance the removal of this compound from the body.

The effectiveness of such treatments is influenced by the drug's pharmacokinetic properties, including its molecular weight (380 Daltons), moderate plasma protein binding (50-60%), and large volume of distribution (4.1 to 7.3 L/kg). preprints.orgresearchgate.net While a moderate protein binding suggests some portion of the drug is available for removal, the large volume of distribution indicates that a significant amount of cibenzoline resides in tissues rather than in the plasma, which can limit the efficacy of blood purification techniques. researchgate.net

Hemodialysis

Charcoal Hemoperfusion

Charcoal hemoperfusion has shown more promise in the management of this compound poisoning. This technique involves passing the patient's blood through a cartridge containing activated charcoal, which adsorbs the drug directly from the blood. nih.gov A case report detailed the treatment of an 80-year-old woman who developed severe toxicity, including shock, and liver and renal dysfunction, from cibenzoline. nih.gov Following the initiation of charcoal hemoperfusion, the patient experienced a rapid decrease in plasma cibenzoline concentrations, which was associated with significant clinical improvement. nih.gov This suggests that charcoal hemoperfusion can be a valuable intervention in severe cibenzoline intoxication. nih.govnih.gov

Patient ProfileClinical SituationInterventionOutcomeReference
80-year-old female with permanent right ventricular pacing.Developed shock, prolonged QRS and QTc intervals, pacing failure, hypoglycemia, and liver and renal dysfunction due to cibenzoline poisoning.Charcoal hemoperfusion initiated on day 4 of admission.Rapid reduction in plasma cibenzoline concentrations with significant clinical improvement and resolution of associated complications. nih.gov

Combined Hemoperfusion and Hemodialysis

The combination of hemoperfusion and hemodialysis has also been studied. In a case of cardiogenic shock resulting from a cibenzoline overdose in a patient with progressive renal insufficiency, this combined approach was utilized. nih.gov The treatment led to a swift decline in the plasma concentration of cibenzoline and an associated improvement in the patient's clinical status. nih.gov

However, a detailed pharmacokinetic analysis from this case revealed that despite the drop in plasma levels, the total amount of drug removed was modest. Over an eight-hour treatment period, only 28.98 mg of cibenzoline was eliminated via the extracorporeal circuit. This represented a small fraction of the total estimated body burden of the drug, which was calculated to be between 447.2 mg and 806.6 mg. nih.gov This finding underscores the challenge posed by the drug's large volume of distribution, where a rapid clearing of the plasma compartment does not necessarily translate to a significant reduction in the total amount of the drug in the body. researchgate.netnih.gov

ParameterValueDuration of TreatmentReference
Total Cibenzoline Removed28.98 mg8 hours nih.gov
Estimated Total Body Pool of Cibenzoline447.2 - 806.6 mgN/A nih.gov
Clinical ObservationRapid decline in plasma cibenzoline concentration and clinical improvement.N/A nih.gov

Pharmacodynamics and Therapeutic Efficacy of Cibenzoline Succinate

Antiarrhythmic Efficacy in Ventricular Arrhythmias

Cibenzoline has shown notable efficacy in the management of ventricular arrhythmias, including the reduction of premature ventricular complexes and the suppression of ventricular tachycardia.

Reduction of Ventricular Ectopy

Clinical studies have demonstrated the effectiveness of cibenzoline in reducing the frequency of premature ventricular complexes (PVCs). In a study involving 24 patients with frequent PVCs (more than 30 per hour), 13 of the 21 patients who completed the initial phase responded to a twice-daily regimen with a greater than 75% suppression of PVC frequency. nih.gov During a subsequent double-blind, placebo-controlled crossover phase with 16 patients, cibenzoline significantly suppressed the number of PVCs per 24 hours, from an average of 4,075 to 1,758. nih.gov Another study involving long-term oral therapy over an average of 8.8 months showed a reduction in ventricular ectopy from 666 to 190 beats per hour. nih.gov

Table 1: Effect of Cibenzoline on Ventricular Ectopy

Study Phase Number of Patients Baseline PVCs/24h (mean) Post-Cibenzoline PVCs/24h (mean) Percentage Reduction
Open-label Titration nih.gov 21 >720 - >75% in 19 patients
Double-blind Crossover nih.gov 16 4,075 1,758 56.9%
Long-term Oral Therapy nih.gov 13 15,984 4,560 71.5%

Suppression of Ventricular Tachycardia

Cibenzoline has been shown to be effective in suppressing episodes of ventricular tachycardia (VT). In one study, events of ventricular tachycardia were completely suppressed in 9 out of 10 patients, with a marked reduction in the remaining patient. nih.gov During a double-blind, placebo-controlled phase, the number of VT events decreased from an average of 31 to 2 per 24 hours. nih.gov Furthermore, long-term oral cibenzoline therapy over an average of 8.8 months led to a decrease in ventricular tachycardia events recorded on a Holter monitor from 6 to 0.6. nih.gov

Protection Against Inducible Ventricular Tachycardia

Electrophysiologic studies have been conducted to evaluate the ability of cibenzoline to prevent the induction of ventricular tachycardia. In a study of 33 patients with ventricular tachyarrhythmias, intravenous cibenzoline provided protection against the induction of ventricular tachycardia in 16 of the patients. nih.govresearchgate.net

Antiarrhythmic Efficacy in Supraventricular Arrhythmias

Cibenzoline has also demonstrated therapeutic value in the management of supraventricular arrhythmias, including atrial fibrillation and other supraventricular tachyarrhythmias. researchgate.netmedkoo.com

Efficacy in Atrial Fibrillation

Cibenzoline has been studied for both the termination and long-term prevention of paroxysmal atrial fibrillation. nih.govresearchgate.net In a study assessing the termination of acute episodes, intravenous cibenzoline successfully converted atrial fibrillation to sinus rhythm within 30 minutes in a significant percentage of patients, with efficacy appearing to be related to the time of arrhythmia onset. nih.govresearchgate.net Successful termination was achieved in 66.7% of patients with "day type" atrial fibrillation and 70.0% of those with "night type" atrial fibrillation. nih.govresearchgate.net

For long-term prevention, oral cibenzoline demonstrated considerable efficacy. nih.govresearchgate.net The event-free ratios at 24 months were significantly higher in patients with "day type" (61.5%) and "night type" (60.0%) atrial fibrillation compared to those with "mixed type" (23.6%). nih.govresearchgate.net

Table 2: Efficacy of Cibenzoline in Paroxysmal Atrial Fibrillation

Atrial Fibrillation Type Termination Success Rate nih.govresearchgate.net Event-Free Rate at 24 Months nih.govresearchgate.net
Day Type 66.7% 61.5%
Night Type 70.0% 60.0%
Mixed Type 41.6% 23.6%

Efficacy in Other Supraventricular Tachyarrhythmias

The utility of cibenzoline extends to other forms of supraventricular tachyarrhythmias. medkoo.com In a double-blind, placebo-controlled study of 86 patients who developed supraventricular tachyarrhythmias after heart surgery, a single infusion of cibenzoline was effective in converting the arrhythmia in 30% of patients, compared to 6.9% in the placebo group. nih.gov The arrhythmias in this study included atrial fibrillation, atrial flutter, ectopic atrial tachycardia, and paroxysmal atrioventricular junctional re-entrant tachycardia. researchgate.net Another study involving 123 outpatients treated with oral cibenzoline for three months to prevent the recurrence of supraventricular arrhythmias found the drug to be effective in 83% of patients. nih.gov

Impact on Left Ventricular Diastolic Dysfunction

Cibenzoline has demonstrated a notable impact on left ventricular (LV) diastolic function, particularly in patients with hypertrophic cardiomyopathy (HCM). nih.govnih.gov Studies have shown that both intravenous and chronic oral administration of cibenzoline can lead to improvements in LV diastolic parameters. nih.govnih.gov

Intravenous administration of cibenzoline has been observed to decrease LV diastolic pressures in individuals with both hypertrophic obstructive cardiomyopathy (HOCM) and hypertrophic non-obstructive cardiomyopathy (HNCM). nih.govnih.gov Specifically, in one study, LV minimal and end-diastolic pressures showed a significant reduction following cibenzoline infusion. nih.gov This improvement in diastolic pressures was associated with favorable changes in the transmitral Doppler flow pattern, including an increased E/A ratio, which suggests enhanced early diastolic filling. nih.govnih.gov

Long-term treatment with cibenzoline has also been linked to positive outcomes in LV diastolic function. nih.gov In patients with HOCM, chronic cibenzoline therapy has been shown to improve the E/e' ratio, an indicator of LV filling pressures. nih.gov Furthermore, this long-term treatment can lead to a reduction in the left atrial dimension, which is another sign of improved diastolic function. nih.gov These findings suggest that cibenzoline may directly contribute to the improvement of LV diastolic function over time. nih.gov

A study on patients with HNCM also indicated that chronic cibenzoline therapy preserved LV systolic function while reducing LV hypertrophy. patsnap.com Notably, the E/e' ratio, a measure of LV filling pressure, was decreased in patients undergoing longer durations of cibenzoline treatment. patsnap.com

Table 1: Effect of Intravenous Cibenzoline on Left Ventricular Diastolic Pressures in Hypertrophic Cardiomyopathy

ParameterPatient GroupBefore Cibenzoline (mmHg)After Cibenzoline (mmHg)p-value
LV Minimal PressureHOCM9 ± 41 ± 50.0049
LV End-Diastolic PressureHOCM22 ± 714 ± 50.0106
LV Minimal PressureHNCM9 ± 55 ± 30.0036
LV End-Diastolic PressureHNCM20 ± 614 ± 30.0033

Data adapted from a study on the effect of intravenous cibenzoline in patients with hypertrophic cardiomyopathy. nih.gov

Therapeutic Plasma Concentration and Antiarrhythmic Activity

The antiarrhythmic effects of cibenzoline are correlated with its plasma concentration. A trough plasma concentration generally greater than 300 μg/L is associated with its antiarrhythmic activity. researchgate.netresearchgate.net The therapeutic range for serum concentration is often cited as 300–500 ng/mL. However, some sources suggest a broader therapeutic range of 200–800 ng/mL. preprints.org

Clinical studies have shown that plasma concentrations of cibenzoline ranging from 293 to 569 μg/L were effective in abolishing arrhythmias. researchgate.net In a study evaluating cibenzoline for ventricular arrhythmias, the trough plasma levels did not significantly differ between responders (326 +/- 140 ng/ml) and nonresponders (354 +/- 282 ng/ml), suggesting that while a therapeutic threshold exists, individual responses may vary. nih.gov

It is important to note that adverse effects can occur at plasma concentrations exceeding 800 ng/mL, highlighting the need for careful monitoring. researchgate.net

Table 2: Therapeutic Plasma Concentrations of Cibenzoline

ParameterConcentration
Trough Plasma Concentration for Antiarrhythmic Activity>300 μg/L researchgate.netresearchgate.net
Therapeutic Serum Concentration Range300–500 ng/mL
Broader Therapeutic Range200–800 ng/mL preprints.org
Plasma Concentration for Arrhythmia Abolition293–569 μg/L researchgate.net
Trough Plasma Level in Responders (Ventricular Arrhythmias)326 ± 140 ng/mL nih.gov
Trough Plasma Level in Nonresponders (Ventricular Arrhythmias)354 ± 282 ng/mL nih.gov

Clinical Efficacy in Drug-Refractory Arrhythmias

Cibenzoline has demonstrated efficacy in the management of various arrhythmias, including those that are refractory to other antiarrhythmic agents. researchgate.netresearchgate.net It is considered a Class I antiarrhythmic drug with some Class III and IV activity. researchgate.net

In patients with ventricular arrhythmias, cibenzoline has shown effectiveness comparable to or better than other Class I antiarrhythmic drugs such as quinidine, disopyramide, mexiletine, and aprindine. researchgate.netresearchgate.net Clinical trials have reported response rates of 38% to 78% in patients with ventricular arrhythmias. researchgate.net

One study involving 49 patients with ventricular arrhythmias found that cibenzoline significantly reduced the frequency of ventricular premature complexes (VPCs), paired VPCs, and episodes of ventricular tachycardia. nih.gov Specifically, acute therapy led to a greater than 75% suppression of VPC frequency in 29 of 49 patients and complete suppression of ventricular tachycardia in 21 of 27 patients. nih.gov The significant suppression of VPC frequency was maintained during long-term therapy for up to 12 months in a majority of the patients who continued the treatment. nih.gov

Cibenzoline is also utilized in the treatment of supraventricular tachyarrhythmias. researchgate.netresearchgate.net It is one of the Class I antiarrhythmic drugs selected for restoring normal sinus rhythm in patients with atrial tachycardia. yuntsg.com

Table 3: Efficacy of Cibenzoline in Ventricular Arrhythmias

ParameterBefore CibenzolineAfter Cibenzolinep-value
Hourly Ventricular Premature Complexes (VPCs)377 ± 60116 ± 33< 0.001
Total Paired VPCs in 24 hours531 ± 196101 ± 66< 0.02
Total Episodes of Ventricular Tachycardia in 24 hours31 ± 104 ± 3< 0.01

Data from a study evaluating acute therapy with cibenzoline in 49 patients with ventricular arrhythmias. nih.gov

Drug Interactions with Cibenzoline Succinate

Interactions Affecting Cardiac Rhythm

The primary therapeutic action of cibenzoline succinate is the modulation of cardiac rhythm. When co-administered with other drugs that also affect heart rhythm, there is a potential for additive or synergistic effects, which can increase the risk of arrhythmias. patsnap.com

Concurrent use of cibenzoline with other antiarrhythmic agents can lead to an increased risk of proarrhythmic effects. drugbank.comnih.gov For instance, combining cibenzoline with other Class I antiarrhythmics, such as disopyramide, encainide, or flecainide, may potentiate effects on cardiac conduction and repolarization. drugbank.comresearchgate.net Similarly, co-administration with drugs that prolong the QTc interval, such as certain antihistamines (e.g., diphenhydramine), antipsychotics, and macrolide antibiotics, can heighten the risk of developing torsades de pointes, a potentially life-threatening ventricular arrhythmia. drugbank.com

Beta-blockers (e.g., acebutolol, alprenolol) and calcium channel blockers (e.g., diltiazem, amlodipine), while used to manage arrhythmias, can also have additive negative inotropic effects when used with cibenzoline, potentially leading to reduced cardiac output. drugbank.comresearchgate.net Additionally, the arrhythmogenic activities of digoxin may be increased when taken with cibenzoline. drugbank.com

A case has been reported where the cardiotoxicity of cibenzoline was exacerbated by interactions with bisoprolol and edoxaban. preprints.org

Table 1: Examples of Drugs Interacting with this compound Affecting Cardiac Rhythm

Interacting Drug/ClassPotential Effect
Other Antiarrhythmics (e.g., Disopyramide, Encainide)Additive proarrhythmic effects drugbank.com
QTc-Prolonging Agents (e.g., Amantadine, Amitriptyline)Increased risk of QTc prolongation and torsades de pointes drugbank.com
Beta-Blockers (e.g., Acebutolol, Alprenolol)Increased arrhythmogenic activities drugbank.com
Calcium Channel Blockers (e.g., Amlodipine, Diltiazem)Increased arrhythmogenic activities drugbank.com
DigoxinIncreased arrhythmogenic activities drugbank.com
BisoprololExacerbated cardiotoxicity preprints.org
EdoxabanExacerbated cardiotoxicity preprints.org

Interactions Influencing this compound Metabolism

The metabolism of this compound is significantly influenced by the cytochrome P450 (CYP) enzyme system in the liver. patsnap.comsmolecule.com Drugs that inhibit or induce these enzymes can alter the plasma concentration of cibenzoline, thereby affecting its therapeutic and toxic effects. patsnap.comnih.gov

Cytochrome P450 Enzyme Inhibitors (e.g., CYP3A inhibitors)

Cibenzoline is metabolized by multiple CYP isoenzymes, with CYP3A4 and CYP2D6 playing major roles. researchgate.net Inhibitors of these enzymes can lead to increased plasma concentrations of cibenzoline, potentially causing toxicity. preprints.org

Potent inhibitors of CYP3A4, such as ketoconazole, can significantly increase cibenzoline levels. researchgate.netvulcanchem.com This is because CYP3A4 is involved in the formation of major metabolites of both the S(-) and R(+) enantiomers of cibenzoline. researchgate.net One study demonstrated that ketoconazole had a strong inhibitory effect on the formation of cibenzoline metabolites M2, M3, and M4. researchgate.net

Inhibitors of CYP2D6, such as quinidine, can also impact cibenzoline metabolism, particularly the stereoselective metabolism of the R(+)-enantiomer. smolecule.comresearchgate.net The formation of the M1 metabolite from R(+)-cibenzoline is primarily catalyzed by CYP2D6 and is significantly inhibited by quinidine. researchgate.net

It's important to note that some drugs can inhibit multiple CYP enzymes. For instance, quinidine has been shown to inhibit the formation of certain metabolites catalyzed by both CYP2D6 and CYP3A4. researchgate.net

Table 2: Effects of Cytochrome P450 Inhibitors on this compound Metabolism

CYP InhibitorAffected Isoenzyme(s)Impact on Cibenzoline Metabolism
KetoconazoleCYP3A4/5Strong inhibition of the formation of metabolites M2, M3, and M4. researchgate.net
QuinidineCYP2D6, CYP3A (to a lesser extent)Potent inhibition of M1 formation from R(+)-cibenzoline; also inhibits M2 and M4 formation. researchgate.net

Interactions Affecting Electrolyte Balance (e.g., diuretics)

The efficacy and safety of this compound can be influenced by the patient's electrolyte balance. patsnap.com Concomitant use of drugs that alter electrolyte levels, such as diuretics, can increase the risk of arrhythmias. patsnap.comsmolecule.com

Diuretics, particularly loop and thiazide diuretics, can cause hypokalemia (low potassium levels) and hypomagnesemia (low magnesium levels). droracle.ainih.gov These electrolyte disturbances can potentiate the proarrhythmic effects of cibenzoline. patsnap.com Therefore, it is crucial to monitor and correct any electrolyte imbalances before and during treatment with cibenzoline, especially in patients also taking diuretics.

While specific studies detailing the direct interaction between cibenzoline and various diuretics are limited, the general principle of maintaining normal electrolyte levels is a key consideration in patients receiving antiarrhythmic therapy.

Comparative Drug Interaction Profiles

In comparative clinical trials, cibenzoline has demonstrated efficacy similar to or better than other Class I antiarrhythmic drugs like quinidine, disopyramide, mexiletine, and flecainide, and was generally as well-tolerated. nih.govresearchgate.net However, the specific drug interaction profiles can differ.

For instance, the metabolism of cibenzoline involves both CYP3A4 and CYP2D6, making it susceptible to inhibitors of both pathways. researchgate.net In contrast, some other antiarrhythmics may be predominantly metabolized by a single CYP isoenzyme. This difference in metabolic pathways can lead to varying interaction potentials with other co-administered drugs.

Further research is needed to fully delineate the comparative drug interaction profiles of this compound with other antiarrhythmic agents. nih.gov

Advanced Research Methodologies and Techniques Applied to Cibenzoline Succinate

In Vitro Research Models

In vitro research models are crucial for elucidating the direct cellular and molecular mechanisms of action of pharmaceutical compounds, independent of systemic physiological variables. For cibenzoline succinate, these models have provided fundamental insights into its effects on various tissues and enzyme systems.

Isolated Perfused Pancreas and Isolated Islets for Insulin Secretion Studies

To understand the direct effects of this compound on insulin secretion, researchers have utilized the isolated perfused rat pancreas and isolated islet models. nih.gov These preparations allow for the study of pancreatic B-cell function in a controlled environment.

In studies using the isolated perfused pancreas from rats, in the presence of a slightly stimulating glucose concentration (8.3 mM), cibenzoline elicited a progressive, sustained, and concentration-dependent insulin response. nih.gov However, with a non-stimulating glucose concentration (4.2 mM), a low concentration of cibenzoline (2 µM) was ineffective, while a higher concentration (6 µM) slightly increased basal insulin release. nih.gov

Further investigations with isolated rat islets incubated with 8.3 mM glucose demonstrated that cibenzoline at concentrations of 6 and 20 µM caused a concentration-dependent stimulation of insulin release. nih.gov These findings from both experimental models strongly suggest that cibenzoline has a direct stimulatory effect on pancreatic B-cells, leading to insulin secretion. nih.gov

Table 1: Effect of Cibenzoline on Insulin Secretion in In Vitro Rat Pancreatic Models

Model Glucose Concentration Cibenzoline Concentration Observed Effect on Insulin Secretion
Isolated Perfused Pancreas 8.3 mM 2 µM and 6 µM Progressive and sustained, concentration-dependent increase nih.gov
Isolated Perfused Pancreas 4.2 mM 2 µM Ineffective nih.gov
Isolated Perfused Pancreas 4.2 mM 6 µM Slight increase in basal release nih.gov
Isolated Islets 8.3 mM 6 µM and 20 µM Concentration-dependent stimulation nih.gov

Isolated Rat Heart-Lung Preparation for Cardiac Function and Metabolism Assessment

The isolated rat heart-lung preparation has been employed to assess the direct effects of cibenzoline on cardiac function and myocardial metabolism. researchgate.netnih.gov This ex vivo model maintains the heart's pumping function while allowing for the controlled administration of drugs into the perfusate.

In one such study, male Wistar-ST rats were divided into a control group and three groups receiving cibenzoline at concentrations of 300, 900, or 3000 ng/mL. nih.gov The results indicated that at the highest concentration (3000 ng/mL), heart rates were significantly lower than in the control group. nih.gov Furthermore, cardiac output at this high concentration was significantly reduced at 15 and 30 minutes into the perfusion. nih.gov

Regarding myocardial metabolism, the study found that the myocardial adenosine triphosphate (ATP) concentration in the 3000 ng/mL group was significantly lower than in the control group, suggesting a potential deterioration in myocardial metabolism at high concentrations. nih.gov There was no significant difference in the lactate/pyruvate ratio between the groups. nih.gov These findings suggest that while therapeutic concentrations of cibenzoline have minimal effects, higher concentrations can directly impact cardiac function and energy metabolism. nih.gov

Table 2: Effects of Cibenzoline on the Isolated Rat Heart-Lung Preparation

Parameter Cibenzoline Concentration (ng/mL) Significant Finding
Heart Rate 3000 Significantly lower than control nih.gov
Cardiac Output 3000 Significantly lower than control at 15 and 30 min nih.gov
Myocardial ATP 3000 Significantly lower than control nih.gov
Lactate/Pyruvate Ratio 300, 900, 3000 No significant difference between groups nih.gov

Studies on Gastric H+,K+-ATPase Activity and Inhibition Mechanisms

In vitro studies have revealed an interesting, non-cardiac effect of cibenzoline: the inhibition of gastric H+,K+-ATPase. nih.gov This enzyme, also known as the proton pump, is responsible for the final step in gastric acid secretion. wikipedia.org

Research using permeabilized leaky hog gastric vesicles showed that cibenzoline inhibited H+,K+-ATPase activity in a concentration-dependent manner, with a reported IC50 value of 201 µM. nih.gov A similar inhibitory effect was observed in HEK-293 cells transfected with rabbit gastric H+,K+-ATPase cDNA, with an IC50 of 183 µM. nih.gov Notably, cibenzoline showed high specificity, as it did not inhibit Na+,K+-ATPase activity in dog kidney preparations at concentrations up to 1000 µM. nih.gov

The mechanism of this inhibition was found to be competitive with respect to potassium (K+). nih.gov Lineweaver-Burk plot analysis demonstrated that cibenzoline increases the Km value for K+ without affecting the Vmax, indicating that the drug competes with K+ for its binding site. nih.gov Further experiments comparing normal tight gastric vesicles with permeabilized leaky ones suggested that cibenzoline interacts with the ATPase from the cytoplasmic side of the membrane. nih.gov This identifies cibenzoline as a gastric H+,K+-ATPase inhibitor with a novel mechanism of action, binding to the K+ recognition site from the cytoplasm. nih.gov

Animal Models in this compound Research

Animal models are indispensable for studying the integrated physiological and pathophysiological effects of drugs in a living system. They allow for the investigation of complex interactions that cannot be fully replicated in vitro.

Brugada Syndrome Induction in Animal Models

Brugada syndrome is a genetic disorder characterized by a specific ECG pattern and an increased risk of sudden cardiac death. wjgnet.comijconline.id The underlying mechanism often involves a loss of function in the cardiac sodium channel. mdpi.com Class I antiarrhythmic drugs, which include cibenzoline, are sodium channel blockers. google.com Because of this property, they can unmask or induce the characteristic Brugada ECG pattern in susceptible individuals. nih.gov

This drug-induced phenocopy is a critical tool in a clinical diagnostic setting and serves as a conceptual basis for animal models. While specific studies detailing the use of cibenzoline to create a chronic Brugada syndrome animal model for research are not prevalent, the principle of using sodium channel blockers to induce the Brugada phenotype is well-established. nih.gov Such a model would theoretically involve administering a drug like cibenzoline to an animal, potentially one with a genetic predisposition, to study the electrophysiological mechanisms of the syndrome and to test potential therapeutic interventions. The ability of these agents to provoke the Brugada sign is directly linked to their primary mechanism of action on the cardiac sodium current (INa). wjgnet.com

Chronic Volume Overload Animal Models

Chronic volume overload is a key pathophysiological feature of conditions like mitral or aortic regurgitation, which can lead to heart failure with reduced ejection fraction (HFrEF). nih.gov Large animal models, including dogs, pigs, and sheep, are often used to simulate this condition because their cardiovascular physiology more closely resembles that of humans. nih.gov A common method to induce chronic volume overload is the surgical or catheter-based disruption of the mitral valve chordae, leading to mitral regurgitation. nih.govnih.gov This results in progressive left ventricular dilation and dysfunction over time.

These models are highly relevant for studying drugs like this compound. Atrial fibrillation, a common arrhythmia treated with cibenzoline, is frequently associated with the structural and electrical remodeling that occurs in hearts subjected to chronic volume overload. google.com Therefore, a chronic volume overload animal model provides a clinically relevant platform to investigate the efficacy and electrophysiological effects of cibenzoline in the context of a diseased and remodeled heart, which often presents with arrhythmias.

Rat Models for Insulin Secretion Studies

Research utilizing rat models has been instrumental in elucidating the effects of this compound on insulin secretion. Studies have demonstrated that cibenzoline directly stimulates the pancreatic B-cells to secrete insulin, an effect observed both in living organisms (in vivo) and in isolated pancreatic tissue (in vitro).

In studies involving anesthetized rats, administration of cibenzoline led to a notable increase in plasma insulin levels, which consequently lowered blood glucose levels. nih.gov This hypoglycemic effect was observed at a dose of 1 mg/kg intravenously in fed rats and at 3 mg/kg intravenously in fasted rats. nih.gov

To further investigate the mechanism, experiments were conducted on isolated perfused rat pancreases and isolated islets of Langerhans. In the perfused pancreas setup with a slightly stimulating glucose concentration (8.3 mM), cibenzoline at concentrations of 2 and 6 µM induced a dose-dependent, progressive, and sustained release of insulin. nih.gov When the glucose concentration was non-stimulatory (4.2 mM), cibenzoline showed minimal effect at 2 µM but did slightly increase basal insulin release at 6 µM. nih.gov

Table 1: Effect of Cibenzoline on Insulin Secretion in Rat Models

Model Cibenzoline Concentration/Dose Glucose Condition Observed Effect Reference
Anesthetized Fed Rats1 mg/kg i.v.-Increased plasma insulin, reduced glycemia nih.gov
Anesthetized Fasted Rats3 mg/kg i.v.-Increased plasma insulin, reduced glycemia nih.gov
Isolated Perfused Pancreas2 and 6 µM8.3 mM (slightly stimulating)Progressive and sustained insulin release nih.gov
Isolated Perfused Pancreas2 µM4.2 mM (non-stimulating)Ineffective nih.gov
Isolated Perfused Pancreas6 µM4.2 mM (non-stimulating)Slightly increased basal insulin release nih.gov
Isolated Islets6 and 20 µM8.3 mMConcentration-dependent stimulation of insulin release nih.gov

Computational Modeling and Simulations

While detailed molecular docking and large-scale molecular dynamics simulations specifically for this compound's interaction with its target ion channels were not extensively detailed in the retrieved data, the use of computational approaches in the form of pharmacokinetic and pharmacodynamic (PK/PD) modeling has been applied to understand its concentration-effect relationship.

Pharmacokinetic and pharmacodynamic modeling has been utilized to analyze the data from patients with frequent premature ventricular contractions (PVCs) following multiple oral doses of cibenzoline. nih.gov These models aim to correlate the plasma concentration of the drug at a steady state with its antiarrhythmic response. nih.gov This type of computational analysis is crucial for understanding the drug's behavior in the body over time and for optimizing dosing regimens. One study noted a hysteresis loop in the relationship between cibenzoline plasma concentration and its effect on the QRS interval, suggesting a time lag between the drug concentration in the plasma and its effect on the heart. nih.gov A triexponential pharmacokinetic equation was used to model the drug's decline in plasma concentration over time. nih.gov

Although specific in silico studies on the molecular interactions of cibenzoline with ion channels are not described in the provided search results, the broader field of computational modeling is increasingly being used to study drug-ion channel interactions. nih.gov Such methods, including molecular dynamics simulations, help in understanding the binding pathways and affinity of molecules to their receptor sites. nih.gov For instance, computational fluid dynamics (CFD) modeling has been mentioned in the context of optimizing the industrial production of this compound by modeling heat transfer in large reactors. scite.ai

Therapeutic Drug Monitoring (TDM) Methodologies for this compound

Therapeutic drug monitoring (TDM) is a critical practice for ensuring the safe and effective use of this compound, primarily due to its narrow therapeutic index and variability in patient pharmacokinetics. nih.govupr.edu

Plasma Concentration Monitoring in Specific Patient Populations

Monitoring cibenzoline plasma concentrations is particularly crucial in certain patient populations who are at a higher risk of toxicity. nih.gov

Elderly Patients: This demographic is more susceptible to the adverse effects of cibenzoline, and unpredictable pharmacokinetics can lead to toxic plasma levels even with standard adjusted doses. nih.gov

Patients with Renal Impairment: Cibenzoline is primarily excreted by the kidneys. nih.gov In patients with renal dysfunction, the drug's elimination half-life is significantly prolonged, leading to its accumulation and an increased risk of toxicity. nih.govnih.gov Therefore, careful dose adjustments and vigilant monitoring of plasma concentrations are essential in this group. nih.govresearchgate.net

The introduction of TDM services has been shown to be beneficial in preventing adverse effects like hypoglycemia in patients treated with cibenzoline. researchgate.net

Correlation of Plasma Concentration with Therapeutic and Adverse Effects

A clear correlation exists between the plasma concentration of cibenzoline and its therapeutic and adverse effects. nih.gov

Therapeutic Range: The generally accepted therapeutic plasma concentration range for cibenzoline is 200–800 ng/mL. nih.gov Some studies have indicated that a trough plasma concentration greater than 300 µg/L (300 ng/mL) is associated with antiarrhythmic activity. researchgate.net In a study of patients with ventricular arrhythmias, responders had plasma concentrations ranging from 59 to 421 ng/ml. researchgate.net

Adverse Effects: The risk of adverse effects, including cardiotoxicity and hypoglycemia, increases significantly at plasma concentrations exceeding 800 ng/mL. nih.govnih.gov In one report, all patients experiencing adverse effects had plasma levels above this threshold. nih.gov Another study noted that patients who experienced side effects had higher plasma concentrations (387, 758, and 852 ng/ml) compared to those who responded well to the treatment. researchgate.net In cases of toxicity, plasma concentrations have been observed to be 5 to 10 times greater than the expected therapeutic levels, especially in patients with severe renal dysfunction. nih.gov

There is a direct relationship between cibenzoline serum levels and its effects on left ventricular contractile function, as well as an inverse relationship with the frequency of arrhythmias. nih.gov Furthermore, cibenzoline plasma concentration has been found to correlate with electrocardiogram changes, such as the PR interval and the corrected QT interval. researchgate.net

Table 2: Cibenzoline Plasma Concentration and Associated Effects

Plasma Concentration Effect Patient Population/Context Reference
59 - 421 ng/mLTherapeutic response (antiarrhythmic)Patients with ventricular arrhythmias researchgate.net
200 - 800 ng/mLTherapeutic RangeGeneral recommendation nih.gov
> 300 ng/mL (trough)Associated with antiarrhythmic activityGeneral researchgate.net
> 800 ng/mLIncreased risk of adverse effects (e.g., cardiotoxicity, hypoglycemia)General nih.govnih.gov
387, 758, 852 ng/mLAssociated with side effects (right bundle branch block, hypotension, GI/CNS complaints)Patients with ventricular arrhythmias researchgate.net
1500 ng/mLToxic level leading to cardiotoxicityCase report of an elderly patient with renal impairment nih.gov
1944 - 2580 ng/mLToxic levels associated with clinical toxicityPatients with severe renal dysfunction nih.gov

Analytical Methods for Quantification in Biological and Pharmaceutical Matrices

Accurate quantification of cibenzoline in various samples is essential for TDM, pharmacokinetic studies, and quality control of pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the determination of cibenzoline and its metabolites in human serum and other biological matrices. mdpi.com

Various HPLC methods have been developed, often employing UV detection. mdpi.com For instance, a method was developed to determine cibenzoline and its imidazole metabolite in human serum, demonstrating a linear relationship between concentration and peak area over the tested range. mdpi.com The recovery rates for cibenzoline and its metabolite were high, around 96%. mdpi.com

For the analysis of the enantiomers of cibenzoline, chiral HPLC methods are employed. One such method uses a Chiralpak AD-H column with a mobile phase consisting of n-hexane, isopropanol, and diethylamine (80:20:0.1 v/v). scite.ai This method achieves baseline separation of the (-)-cibenzoline and (+)-cibenzoline enantiomers. scite.ai The validation of these methods includes assessing system suitability criteria such as the resolution factor, tailing factor, and the relative standard deviation (RSD) of the peak area. scite.ai

HPLC is also a key analytical tool in the quality control of this compound as a pharmaceutical active ingredient, ensuring its purity and the correct polymorphic form. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and non-destructive analytical technique employed for the quantitative analysis of a wide array of organic compounds, including this compound. sci-hub.se This method measures the absorbance of light as it passes through a sample, providing insights into the concentration of the analyte. sci-hub.se

In the analysis of this compound, UV-Vis spectrophotometry has been utilized to determine its concentration in various solutions. For instance, a study involving (-)-Cibenzoline succinic acid salt prepared a 10 µg/ml solution in methanol and scanned it across a wavelength range of 200nm to 400nm to obtain its UV-visible spectrum. googleapis.com Similarly, another method for (+)-Cibenzoline succinate also involved dissolving the compound in methanol to a concentration of 10 μg/ml and scanning from 200nm to 400nm. google.com The Japanese Pharmacopoeia also includes ultraviolet-visible reference spectra for this compound, which are obtained using double-beam spectrophotometers with sample solutions prepared as specified in individual monographs. mhlw.go.jpnihs.go.jp

The development of a UV spectrophotometric method for a similar succinate salt, solifenacin succinate, involved using a 100% triethylammonium phosphate buffer (pH 2.5) and identifying a detection wavelength of 215 nm. innovareacademics.in Another example is the analysis of enalapril maleate, where a phosphate buffer at pH 4 was used, and the maximum absorbance was found at 208 nm. farmaciajournal.com For metoprolol succinate, methanol was used as the solvent, and the maximum absorbance was observed at 275 nm. ukaazpublications.com These examples highlight the importance of solvent and pH in optimizing UV-Vis spectrophotometric methods.

A key aspect of method development is validation according to guidelines from the International Conference on Harmonization (ICH). innovareacademics.injppres.com This process establishes the performance characteristics of the method, ensuring its suitability for its intended analytical application. innovareacademics.in Validation parameters typically include linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). innovareacademics.injppres.com For example, a validated method for solifenacin succinate demonstrated linearity in the concentration range of 5-15μg/ml and a relative standard deviation of 1.27% for precision. innovareacademics.in

The following table summarizes the UV-Vis spectrophotometry conditions for various succinate compounds:

CompoundSolvent/BufferConcentrationWavelength Range/λmax
(-)-Cibenzoline succinateMethanol10 µg/ml200-400 nm
(+)-Cibenzoline succinateMethanol10 µg/ml200-400 nm
Solifenacin succinateTriethylammonium phosphate buffer (pH 2.5)N/A215 nm
Enalapril maleatePhosphate buffer (pH 4)N/A208 nm
Metoprolol succinateMethanolN/A275 nm

Optimizing HPLC Conditions for Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. pensoft.net It is particularly valuable in drug metabolism studies for identifying and quantifying metabolites in biological fluids. nih.gov The successful application of HPLC for metabolite profiling requires careful optimization of several factors to ensure good resolution of metabolites and minimize interference from endogenous compounds. nih.gov

A key metabolite of cibenzoline is its imidazole derivative. core.ac.uk An HPLC method was developed for the simultaneous determination of cibenzoline and this metabolite in human serum. core.ac.uk This method utilized a Nucleosil CN reversed-phase column (125 mm x 4.6 mm I.D., 5 µm particle size) and a variable-wavelength detector. core.ac.uk The recovery of both cibenzoline and its imidazole metabolite was high, and the limit of quantitation was 10 ng/ml for both compounds. core.ac.uk

For the chiral separation of cibenzoline enantiomers, a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) is employed. The mobile phase consists of n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). googleapis.com This method achieves baseline separation with retention times of 8.2 minutes for (-)-cibenzoline and 9.7 minutes for (+)-cibenzoline. Another chiral HPLC method uses a Chiralpak IC column (250 X 4.6mm, 5mm) with a mobile phase of n-Hexane, Isopropyl alcohol, Ethanol, and Diethyl amine in the ratio of 80:10:10:0.1 (v/v/v/v) and a flow rate of 0.8 mL/min, with detection at 220 nm. googleapis.comgoogle.com

The optimization of HPLC conditions also involves considering the sample matrix. nih.gov While it is ideal to analyze untreated samples to avoid loss of metabolites, some sample cleanup and concentration may be necessary depending on the biological fluid being analyzed. nih.gov The use of radiolabeled drugs can greatly aid in the detection and quantification of metabolites. nih.gov

The following interactive table summarizes various optimized HPLC conditions for the analysis of cibenzoline and its related compounds.

AnalysisColumnMobile PhaseFlow RateDetection Wavelength
Cibenzoline and Imidazole MetaboliteNucleosil CN reversed-phase (125 mm x 4.6 mm, 5 µm)Not SpecifiedNot SpecifiedVariable
Chiral Separation of Cibenzoline EnantiomersChiralpak AD-H (4.6 × 250 mm, 5 µm)n-hexane:isopropanol:diethylamine (80:20:0.1 v/v)Not SpecifiedNot Specified
Chiral Purity of (-)-Cibenzoline SuccinateChiralpak IC (250 X 4.6mm, 5mm)n-Hexane:Isopropyl alcohol:Ethanol:Diethyl amine (80:10:10:0.1 v/v/v/v)0.8 mL / min220 nm
(-)-Cibenzoline Succinate AssayInertsil ODS-3V (4.6 x 150mm, 5um)Buffer:Acetonitrile = 650:350 (Buffer: 2.16 g Sodium 1-octanesulfonate and 1.36 g potassium phosphate monobasic in 1000 mL Milli-Q Water, pH 5.7)Not SpecifiedNot Specified

Translational and Clinical Research Considerations for Cibenzoline Succinate

Pharmacogenomic and Pharmacogenetic Implications for Cibenzoline Succinate Response

The metabolism of cibenzoline is significantly influenced by genetic variations, particularly within the cytochrome P450 (CYP) enzyme system. researchgate.netkegg.jp This highlights the importance of pharmacogenomics and pharmacogenetics in understanding interindividual differences in drug response and predisposition to adverse effects.

In vitro studies using human liver microsomes have demonstrated that cibenzoline is metabolized into several metabolites, with p-hydroxycibenzoline and 4,5-dehydrocibenzoline being the major ones. The formation of p-hydroxycibenzoline is catalyzed by CYP2D6, while CYP3A4 is responsible for the formation of 4,5-dehydrocibenzoline. researchgate.netresearchgate.net

The metabolism of cibenzoline is stereoselective, meaning the two enantiomers, R(+)-cibenzoline and S(-)-cibenzoline, are metabolized differently. The formation of p-hydroxycibenzoline from R(+)-cibenzoline is significantly greater than from S(-)-cibenzoline and is highly correlated with CYP2D6 activity. researchgate.net This process can be inhibited by quinidine, a potent inhibitor of CYP2D6. researchgate.netresearchgate.net Conversely, the formation of other metabolites is more closely linked to CYP3A4 activity and can be inhibited by ketoconazole, a strong CYP3A4 inhibitor. researchgate.netresearchgate.net

Given that CYP2D6 is a highly polymorphic gene, variations in its function can lead to significant differences in how individuals metabolize cibenzoline. researchgate.net Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. These genetic differences can affect plasma concentrations of the drug, potentially influencing both its efficacy and the risk of adverse events. researchgate.netsgul.ac.uk The influence of genetics on the response to antiarrhythmic drugs is a critical aspect of pharmacogenetics, as these variations can significantly impact drug efficacy and metabolism. sgul.ac.uk

Metabolic Pathways of Cibenzoline Enantiomers
MetaboliteEnantiomerPrimary EnzymeKey Characteristics
p-hydroxycibenzoline (M1)R(+)-cibenzolineCYP2D6Formation is 23-fold greater than from S(-)-cibenzoline. researchgate.net
4,5-dehydrocibenzoline (M2)S(-)- and R(+)-cibenzolineCYP3A4Formation is highly correlated with CYP3A4 content. researchgate.net
M3 and M4 (unknown)S(-)- and R(+)-cibenzolineCYP3A4Formation is highly correlated with CYP3A4 content. researchgate.net

Personalized Medicine Approaches for this compound Therapy

The significant role of CYP2D6 and CYP3A4 in the metabolism of cibenzoline suggests that a personalized medicine approach could optimize its therapeutic use. researchgate.netkegg.jp By considering an individual's genetic makeup, clinicians may be able to tailor treatment to maximize efficacy and minimize risks.

Therapeutic Drug Monitoring (TDM) is a key component of personalized medicine for cibenzoline. preprints.orgjst.go.jp Monitoring plasma concentrations of cibenzoline is particularly important in certain patient populations, such as the elderly and those with renal impairment, where the drug's half-life can be significantly prolonged, increasing the risk of toxicity. preprints.org Reports suggest that adverse effects are more likely when plasma concentrations exceed 800 ng/mL. researchgate.net

Genotyping for CYP2D6 polymorphisms could be a valuable tool in personalizing cibenzoline therapy. researchgate.net Identifying a patient's metabolizer status (poor, intermediate, extensive, or ultrarapid) could help predict their response to the drug and guide initial dosing strategies. sgul.ac.uk For example, a poor metabolizer might require a lower dose to avoid toxicity, while an ultrarapid metabolizer might need a higher dose to achieve a therapeutic effect.

Furthermore, considering potential drug-drug interactions is crucial. preprints.org Co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 can alter cibenzoline's metabolism and plasma levels. preprints.orgpatsnap.com For instance, potent CYP3A4 inhibitors like ketoconazole can significantly increase cibenzoline concentrations, while inducers could decrease them. researchgate.netresearchgate.net A personalized approach would involve a thorough review of a patient's concomitant medications to avoid adverse interactions. preprints.org The integration of artificial intelligence (AI) and machine learning may further enhance personalized treatment by analyzing complex datasets to optimize antiarrhythmic drug selection. researchgate.net

Clinical Trial Design and Outcomes for this compound

Clinical trials have been instrumental in evaluating the efficacy and safety of this compound for various cardiac arrhythmias. These studies have employed different designs, including double-blind, placebo-controlled, and comparative trials.

One double-blind, placebo-controlled crossover study investigated cibenzoline in 24 patients with frequent premature ventricular complexes (PVCs). nih.gov The study found that cibenzoline significantly suppressed PVC frequency and ventricular tachycardia events. nih.gov This trial utilized an open-label titration phase to determine the optimal dose for each patient before entering the double-blind phase. nih.gov

Another clinical study involving 25 patients with sustained atrial tachyarrhythmia demonstrated that intravenous cibenzoline was effective in converting to sinus rhythm in 72% of cases, showing efficacy comparable to amiodarone.

More recent clinical trials have focused on specific patient populations, such as those with hypertrophic obstructive cardiomyopathy (HOCM). patsnap.comahajournals.org For instance, a Phase II clinical study (JPRN-jRCT2080224827) investigated the use of cibenzoline in symptomatic patients with HOCM. patsnap.com Another Phase IV trial (NCT00540787) was a randomized comparison of antiarrhythmic drug therapy, including cibenzoline, and radiofrequency catheter ablation for maintaining sinus rhythm in patients with paroxysmal atrial fibrillation. patsnap.com

The design of these trials often includes specific inclusion and exclusion criteria to ensure patient safety and the validity of the results. clinicaltrials.gov Key elements of trial design include the stage of treatment being targeted, the role of the treatment (adjunctive or independent), and the primary outcomes, which are often informed by patient preferences. nih.gov

Selected Clinical Trials of this compound
Trial IdentifierPhaseConditionStatusBrief Description
JPRN-jRCT2080224827Phase 2Symptomatic hypertrophic obstructive cardiomyopathyCompletedA pilot study evaluating TY-0305 (cibenzoline) in patients with symptomatic HOCM. patsnap.com
JPRN-JapicCTI-194910Phase 2Symptomatic hypertrophic obstructive cardiomyopathyRecruitingA pilot study of TY-0305 in symptomatic HOCM patients. patsnap.com
NCT00540787Phase 4Paroxysmal atrial fibrillationCompletedA randomized comparison of antiarrhythmic drug therapy versus radiofrequency catheter ablation. patsnap.com

Case Studies and Real-World Evidence in Complex Patient Populations

Case studies and real-world evidence provide valuable insights into the use of this compound in complex patient populations, which may not be fully represented in clinical trials. nih.gov These reports often highlight the importance of careful patient selection and monitoring.

One case report detailed an 80-year-old woman with paroxysmal atrial fibrillation and renal impairment who experienced cardiac arrest due to cibenzoline toxicity, despite receiving standard adjusted dosages. preprints.org Her blood concentration of cibenzoline was significantly higher than the therapeutic range, a situation exacerbated by interactions with other drugs metabolized by CYP3A4. preprints.org This case underscores the unpredictable pharmacokinetics of cibenzoline in elderly patients with renal impairment and the critical need for therapeutic drug monitoring. preprints.org

Another case involved a 51-year-old woman who ingested a large quantity of this compound in a suicide attempt. nih.gov She developed refractory cardiac arrest and was successfully treated with venoarterial extracorporeal membrane oxygenation (V-A ECMO). nih.gov This highlights a potential life-saving intervention in cases of severe overdose.

A case of prolonged hypoglycemia induced by this compound was reported in a hemodialysis patient. researchgate.net Since cibenzoline is primarily excreted by the kidneys, it is contraindicated in patients on hemodialysis. researchgate.net

Real-world evidence also comes from observational studies. A study of 254 consecutive patients with hypertrophic non-obstructive cardiomyopathy (HNCM) found that chronic cibenzoline therapy preserved left ventricular systolic function and reduced left ventricular hypertrophy. patsnap.com

These real-world data, often derived from electronic health records and medical claims, complement the findings from randomized controlled trials by providing information on treatment effectiveness in routine clinical practice. nih.govappliedclinicaltrialsonline.com

Ethical Considerations in this compound Research and Clinical Application

The research and clinical use of antiarrhythmic drugs like this compound raise several ethical considerations. A primary concern is the potential for proarrhythmia, where the drug itself can induce arrhythmias. nih.govfrontiersin.org This risk necessitates a rigorous assessment of the proarrhythmic potential in preclinical and clinical studies. nih.gov

Informed consent is a cornerstone of ethical clinical research. ahajournals.org Patients participating in clinical trials for cibenzoline must be fully informed of the potential risks and benefits of the treatment. clinicaltrials.gov This includes a clear explanation of the uncertainty that exists, especially when comparing a new treatment to a standard of care. ahajournals.org

The Cardiac Arrhythmia Suppression Trial (CAST) serves as a significant historical example in antiarrhythmic drug research. ahajournals.org This trial demonstrated that certain antiarrhythmic drugs, while effective at suppressing asymptomatic ventricular arrhythmias, actually increased mortality. frontiersin.orgahajournals.org This unexpected outcome underscored the ethical imperative to conduct large, well-designed clinical trials to ensure that the benefits of a treatment outweigh its risks. ahajournals.org

Furthermore, the advancement of personalized medicine and pharmacogenomics in the context of cibenzoline therapy introduces new ethical questions. nih.gov For instance, as genome editing and other advanced therapies for arrhythmias are developed, issues of cost and equitable access to these treatments will need to be addressed. nih.govwjgnet.com There is also a need to ensure that the use of genetic information in guiding treatment decisions is handled responsibly and ethically.

Future Directions and Unanswered Questions in Cibenzoline Succinate Research

Elucidating Unresolved Mechanisms of Action

Cibenzoline is primarily classified as a class I antiarrhythmic agent due to its sodium channel-blocking properties. However, its pharmacological profile is more complex, with evidence suggesting effects on other ion channels. Future research will likely focus on fully characterizing these additional mechanisms.

A significant area of investigation is its inhibitory effect on ATP-sensitive potassium (KATP) channels. medchemexpress.comsigmaaldrich.com Studies have shown that cibenzoline blocks these channels in pancreatic beta-cells, which can lead to insulin secretion. nih.gov The precise molecular interactions and the clinical implications of this KATP channel blockade, particularly in patients with and without diabetes, warrant further investigation. Understanding this mechanism is crucial, as it could explain certain metabolic side effects and potentially open avenues for new therapeutic uses. nih.gov

Exploration of Novel Therapeutic Applications

Beyond its current use in ventricular and supraventricular arrhythmias, research is beginning to uncover potential new applications for cibenzoline succinate. medkoo.comhodoodo.com One of the most promising areas is in the treatment of hypertrophic cardiomyopathy (HCM), particularly the obstructive form (HOCM). nih.govnih.gov

Clinical studies have suggested that cibenzoline can reduce the left ventricular outflow tract (LVOT) obstruction, improve diastolic function, and even lead to a regression of left ventricular hypertrophy in patients with HOCM. nih.govnih.gov These findings suggest a potential role for cibenzoline as a primary or adjunctive therapy in this patient population. A modified version of this compound, known as CT-G20, is currently under investigation in a Phase 1 study for oHCM. sec.govnih.govq4cdn.com

The unique property of cibenzoline to inhibit KATP channels also raises the possibility of its use in conditions related to insulin secretion. medchemexpress.com While this currently manifests as a side effect, a deeper understanding could theoretically lead to targeted applications in specific metabolic disorders, although this remains a speculative area requiring extensive preclinical and clinical research.

Development of Predictive Biomarkers for Efficacy and Safety

A key challenge in antiarrhythmic therapy is predicting which patients will respond favorably and who is at risk for adverse events. The development of predictive biomarkers for this compound is a critical area of future research.

Given that cibenzoline is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, pharmacogenomic testing represents a promising avenue. researchgate.netresearchgate.net Variations in these genes can lead to significant differences in drug metabolism and plasma concentrations, potentially affecting both efficacy and toxicity. researchgate.net Establishing a clear correlation between specific genetic variants and clinical outcomes could enable clinicians to tailor dosing regimens or select alternative therapies for patients with certain genetic profiles. researchgate.net

Beyond genetics, researchers may investigate other biomarkers, such as specific electrocardiographic (ECG) parameters or serum protein levels, that could predict a patient's response to cibenzoline. Identifying such markers would be a significant step towards personalized medicine in the management of cardiac arrhythmias.

Advanced Research into Long-Term Outcomes and Safety Profiles

A particular focus of long-term safety research will likely be its effects on left ventricular function. nih.govnih.gov Although some studies have shown no detrimental effects and even improvement in certain patient subsets, caution is advised in patients with pre-existing severe left ventricular dysfunction. nih.govnih.gov Continued monitoring and larger, long-term studies are necessary to delineate the precise risks in this vulnerable population.

Furthermore, the potential for proarrhythmic effects, a known risk with many antiarrhythmic drugs, requires ongoing vigilance and further characterization over long-term use. nih.gov

Investigating Stereoisomer-Specific Pharmacological Activities

This compound is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers (stereoisomers), R(+)-cibenzoline and S(-)-cibenzoline. sigmaaldrich.com It is well-established in pharmacology that enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties. researchgate.netgoogle.com

Initial research into the metabolism of cibenzoline has revealed significant stereoselectivity. The R(+)-enantiomer is cleared much more rapidly than the S(-)-enantiomer, primarily due to metabolism by CYP2D6. researchgate.netresearchgate.net This difference in clearance could lead to varying plasma concentrations of the two isomers over a dosing interval.

A critical unanswered question is whether the two enantiomers possess different pharmacological activities. It is possible that one isomer is more potent in its antiarrhythmic effects, while the other may be responsible for certain side effects. google.com Future research should focus on isolating the individual enantiomers and characterizing their specific interactions with sodium, potassium, and calcium channels. This could potentially lead to the development of an enantiomerically pure formulation of cibenzoline with an improved therapeutic index, offering enhanced efficacy with a better safety profile. google.com

Q & A

Q. How should researchers handle variability in this compound’s bioavailability across formulation types?

  • Methodological Answer : Bioequivalence studies using crossover designs with AUC and Cmax comparisons are critical. Dissolution profiles (per ) must meet similarity factors (f2 > 50). Multivariate ANOVA identifies formulation-specific outliers .

Q. What integrative approaches reconcile in vitro and in vivo discrepancies in cibenzoline’s proarrhythmic potential?

  • Methodological Answer : Computational models (e.g., CiPA initiative) combine hERG channel inhibition data with human-based cardiac simulations. In vivo telemetry studies in conscious animals provide translational insights, reducing reliance on isolated tissue assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cibenzoline succinate
Reactant of Route 2
Cibenzoline succinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.